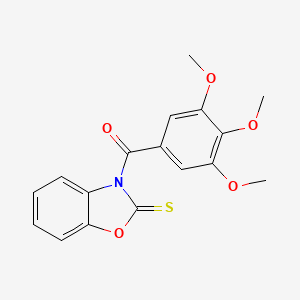![molecular formula C12H10N4S2 B14678326 7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine CAS No. 31739-70-5](/img/structure/B14678326.png)
7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of 4-amino-2-(methylsulfanyl)thiazole-5-carboxamides with benzaldehydes in the presence of an iodine catalyst. This reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C), resulting in the formation of the desired thiazolopyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
化学反応の分析
Types of Reactions
7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrimidine moiety.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or pyrimidine derivatives.
Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Evaluated for its anticancer activity, particularly as a topoisomerase I inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-(benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: Known for their anticancer and antimicrobial activities.
Thiazolo[5,4-d]pyrimidine derivatives: Exhibited antiviral and anti-inflammatory properties.
Uniqueness
7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine stands out due to its benzylsulfanyl group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other thiazolopyrimidine derivatives and contributes to its potential as a versatile compound in medicinal chemistry.
特性
CAS番号 |
31739-70-5 |
|---|---|
分子式 |
C12H10N4S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
7-benzylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H10N4S2/c13-12-15-10(9-11(16-12)18-7-14-9)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,15,16) |
InChIキー |
MCJWDQKZKWPSAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CS3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


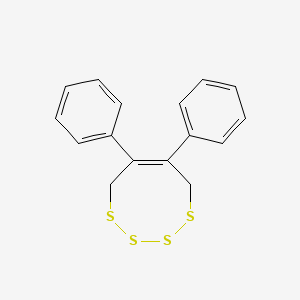
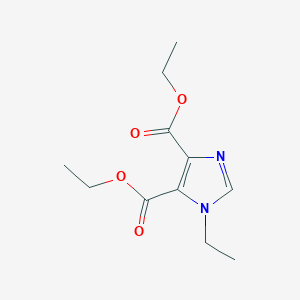
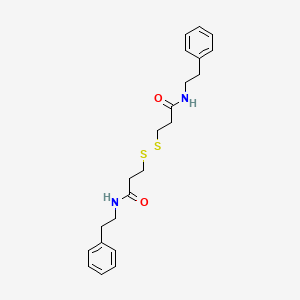
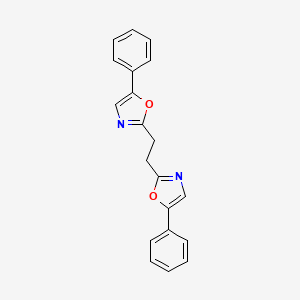
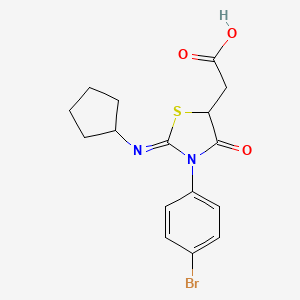
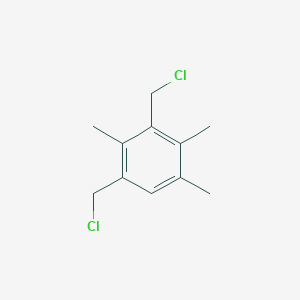
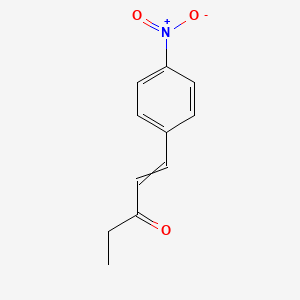

![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)
